molecular formula C11H18FNO4 B1407722 Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate CAS No. 1438852-70-0

Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B1407722
CAS No.: 1438852-70-0
M. Wt: 247.26 g/mol
InChI Key: WJXDMHSZPKIZKP-LLVKDONJSA-N
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Description

Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a fluorine atom at the 3-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3-position of the pyrrolidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Deprotection: The major product is the free amine.

Scientific Research Applications

Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The Boc protecting group ensures selective reactivity, enabling the compound to be used in targeted synthesis and drug development.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-1-Boc-3-chloropyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl ®-1-Boc-3-bromopyrrolidine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    Methyl ®-1-Boc-3-iodopyrrolidine-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug development and other scientific research applications.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDMHSZPKIZKP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5M/Hexanes, 3.83 ml; 9.575 mmol) added dropwise to solution of diisopropylamine (1.36 ml; 9.62 mmol) at −78° C. Solution was allowed warm to room temperature and stirred for 30 minutes, then cooled to −78° C. A solution of Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-methyl ester (2 g, 8.72 mmol) in THF (10 ml) was added dropwise, warmed to −40° C. for 1 hour, then cooled to −70° C.A solution of N-fluorobenzene-sulfonimide (3.02 g, 9.57 mmol) in THF (15 ml) was added dropwise, stirred at −78° C. for 1 hour, then stirred at room temperature overnight. Precipitated solid was filtered, washed with EtOAc (2×150 ml). Organic layer was washed with 1N HCl (30 ml), brine (100 ml), dried (MgSO4), filtered and solvent evaporated. The residue was chromatographed on silica gel eluting with 10% v/v EtOAc/hexanes yielding product as colorless oil (1.38 g: 64% yield). MS (ESMS, MH 249).
Quantity
3.83 mL
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate
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